molecular formula C16H16 B075886 o-Benzylallylbenzene CAS No. 13657-49-3

o-Benzylallylbenzene

Cat. No. B075886
CAS RN: 13657-49-3
M. Wt: 208.3 g/mol
InChI Key: CTYOBVWQEXIGRQ-UHFFFAOYSA-N
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Description

O-Benzylallylbenzene is a chemical compound that belongs to the class of allylbenzene derivatives. It is a colorless liquid with a strong aroma and is commonly used in the fragrance industry. However, o-Benzylallylbenzene has also gained significant attention in scientific research due to its potential therapeutic effects.

Mechanism Of Action

The mechanism of action of o-Benzylallylbenzene is not fully understood. However, studies suggest that its therapeutic effects may be attributed to its ability to interact with cellular signaling pathways. For example, o-Benzylallylbenzene has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and immune response. By inhibiting this pathway, o-Benzylallylbenzene may reduce inflammation and promote healing.

Biochemical And Physiological Effects

O-Benzylallylbenzene has been shown to have several biochemical and physiological effects. Studies have demonstrated that it can reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, o-Benzylallylbenzene has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. These effects suggest that o-Benzylallylbenzene may have potential therapeutic applications in the treatment of inflammatory and oxidative stress-related disorders.

Advantages And Limitations For Lab Experiments

One advantage of using o-Benzylallylbenzene in lab experiments is its relatively low toxicity. It has been shown to have low acute toxicity in animal studies, with no observed adverse effects at doses up to 2000 mg/kg. Additionally, o-Benzylallylbenzene is readily available and relatively inexpensive, making it a cost-effective option for research. However, one limitation of using o-Benzylallylbenzene is its limited solubility in water, which may make it challenging to use in certain experiments.

Future Directions

There are several future directions for research on o-Benzylallylbenzene. One area of interest is its potential as a natural preservative in the food industry. Studies have shown that o-Benzylallylbenzene has antimicrobial properties, which may make it a viable alternative to synthetic preservatives. Additionally, further research is needed to fully understand the mechanism of action of o-Benzylallylbenzene and its potential therapeutic applications. Studies on the pharmacokinetics and pharmacodynamics of o-Benzylallylbenzene are also needed to determine its safety and efficacy in humans.

Scientific Research Applications

O-Benzylallylbenzene has been extensively studied for its potential therapeutic effects. Studies have shown that o-Benzylallylbenzene possesses antimicrobial, anti-inflammatory, and antioxidant properties. It has been found to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, o-Benzylallylbenzene has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. Its antioxidant properties have also been demonstrated by its ability to scavenge free radicals and reduce oxidative stress.

properties

CAS RN

13657-49-3

Product Name

o-Benzylallylbenzene

Molecular Formula

C16H16

Molecular Weight

208.3 g/mol

IUPAC Name

4-phenylbut-2-enylbenzene

InChI

InChI=1S/C16H16/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-12H,13-14H2

InChI Key

CTYOBVWQEXIGRQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC=CCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC=CCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

After the reaction was cooled to room temperature, the product was purified by silica column chromatography using hexanes as the eluant. The fraction containing the product was dried via rotavap to remove the solvent, affording the product as colorless liquid. The scale of a typical reaction was 2 mL of the substrate, allyl benzene. (Z)-1,4-diphenylbut-2-ene: 1H NMR (500 MHz, CDCl3) δ 7.30 (m, 10, Ar—H), 5.76 (m, 2, CH), 3.57 (d, 4, CH2, JHH=6 Hz); 13C NMR (125 MHz, CDCl3) δ 141.03, 129.31, 138.73, 128.63, 126.22, 33.74.
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